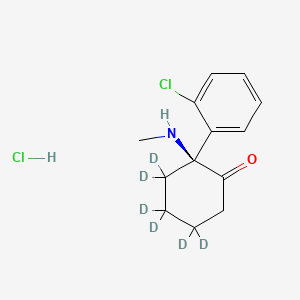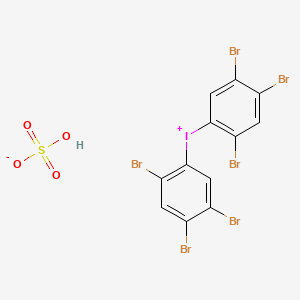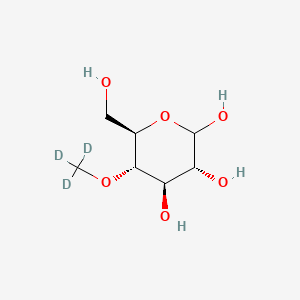
4-O-Methyl-D-glucose-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Methyl-D-glucose-d3: is a deuterated form of 4-O-Methyl-D-glucose, a derivative of glucose where the hydroxyl group at the fourth carbon is replaced by a methoxy group. The deuterium labeling (d3) indicates that three hydrogen atoms in the molecule are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methyl-D-glucose-d3 typically involves the methylation of D-glucose followed by deuterium exchange. The process begins with the protection of hydroxyl groups in D-glucose, followed by selective methylation at the fourth position. The final step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the process generally involves large-scale synthesis using similar methods as described above, with stringent control over reaction conditions to ensure high purity and isotopic labeling efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-O-Methyl-D-glucose-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like methyl iodide and silver oxide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
4-O-Methyl-D-glucose-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: Helps in studying glucose metabolism and transport in biological systems.
Medicine: Utilized in research on diabetes and other metabolic disorders to understand glucose utilization and regulation.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools
Mécanisme D'action
The mechanism of action of 4-O-Methyl-D-glucose-d3 involves its incorporation into metabolic pathways where it mimics the behavior of glucose. The deuterium labeling allows researchers to trace its movement and transformation within biological systems. The compound interacts with glucose transporters and enzymes involved in glycolysis and other metabolic processes, providing insights into the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
4-O-Methyl-D-glucose: The non-deuterated form of the compound.
2-Deoxy-D-glucose: Another glucose derivative used in metabolic studies.
D-Glucose:
Uniqueness: 4-O-Methyl-D-glucose-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in metabolic studies, making it a valuable tool for researchers .
Propriétés
Formule moléculaire |
C7H14O6 |
|---|---|
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
(3R,4R,5S,6R)-6-(hydroxymethyl)-5-(trideuteriomethoxy)oxane-2,3,4-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-3(2-8)13-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1/i1D3 |
Clé InChI |
UGQUOHHDWLIZQM-DDZTUYPPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO |
SMILES canonique |
COC1C(OC(C(C1O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


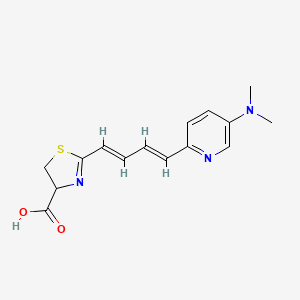

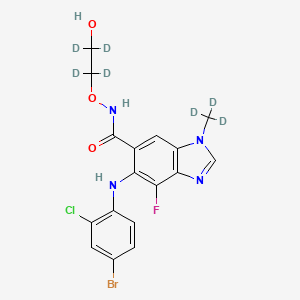
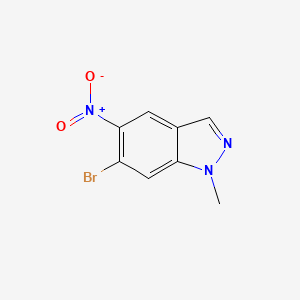
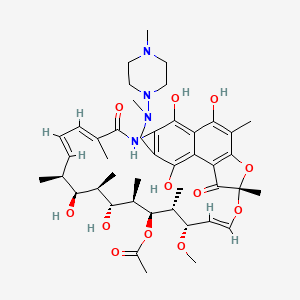
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
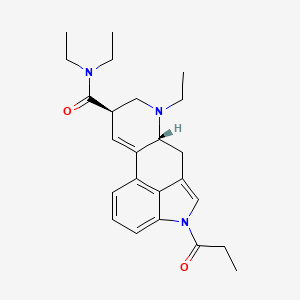
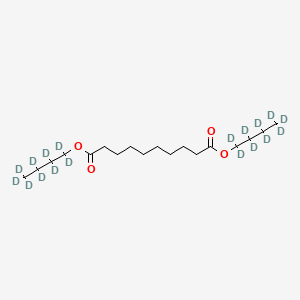
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
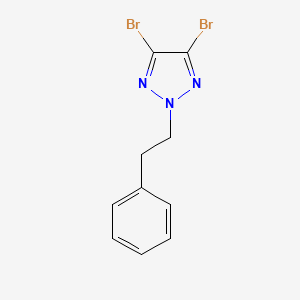
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
